molecular formula C11H14BrFN2O B8518951 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Cat. No.: B8518951
M. Wt: 289.14 g/mol
InChI Key: ZXFRJHMPLGOITR-UHFFFAOYSA-N
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Description

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea is a substituted urea derivative characterized by a bromobutyl chain at the N1-position and a 4-fluorophenyl group at the N3-position. This compound belongs to a class of molecules where the urea scaffold is functionalized with halogenated substituents, a design strategy often employed to enhance pharmacological activity, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

1-(3-bromobutyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C11H14BrFN2O/c1-8(12)6-7-14-11(16)15-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H2,14,15,16)

InChI Key

ZXFRJHMPLGOITR-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NC1=CC=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The bromobutyl chain in the target compound introduces flexibility and lipophilicity, contrasting with bromophenyl or bromoacetyl groups in analogs (e.g., ). This may influence membrane permeability and metabolic stability.
  • Hybrid Scaffolds : Thiadiazole- or triazole-containing urea derivatives (e.g., ) demonstrate enhanced anticonvulsant activity compared to simple alkyl/aryl ureas, suggesting that heterocyclic cores improve potency.

Pharmacological Activity

  • Anticonvulsant Activity : Thiadiazole-urea hybrids in showed ED50 values as low as 0.65 µmol/kg in mouse models, attributed to the synergistic effects of the thiadiazole ring and halogenated benzylthio groups . The absence of a heterocyclic core in the target compound may limit similar potency.
  • Metabolic Stability : Fungal biotransformation studies () reveal that 4-fluorophenyl-containing compounds undergo hydroxylation and oxidation, suggesting that the bromobutyl chain in the target compound might alter metabolic pathways compared to simpler aryl ureas .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The bromobutyl chain increases molecular weight and logP compared to analogs like 1-(4-fluorophenyl)-3-(3-nitrophenyl)urea (MW 354.13 g/mol, ). Higher lipophilicity could enhance blood-brain barrier penetration but may reduce solubility.
  • Crystallinity : Isostructural derivatives in crystallize in triclinic systems with planar conformations, suggesting that bulky substituents like bromobutyl may complicate crystallization .

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